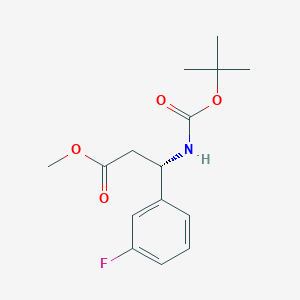

(S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl (3S)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWKMEPHTUARJQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139949 | |

| Record name | Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277745-41-2 | |

| Record name | Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277745-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-fluorophenyl)propanoic acid and tert-butyl chloroformate.

Protection of Amine Group: The amine group of (S)-3-amino-3-(3-fluorophenyl)propanoic acid is protected using tert-butyl chloroformate in the presence of a base like triethylamine. This reaction forms the Boc-protected intermediate.

Esterification: The carboxylic acid group of the intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding the free amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Sodium hydride in dimethylformamide.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Deprotection: (S)-3-amino-3-(3-fluorophenyl)propanoic acid.

Substitution: Various substituted fluorophenyl derivatives.

Reduction: (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanol.

Scientific Research Applications

(S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 3-fluorophenyl group in the target compound is compared to analogs with varying substituents:

Key Findings :

- Fluorine vs. Bromine : The bromine atom in the 3-bromophenyl analog increases molecular weight and lipophilicity, making it suitable for cross-coupling reactions but less ideal for blood-brain barrier penetration compared to fluorine .

- Trifluoromethyl vs. Fluorine : The trifluoromethyl group (CF3) in the analog from significantly enhances electron-withdrawing effects, improving metabolic stability but reducing solubility .

- Positional Isomerism : Substitution at the 2-position (e.g., tosyloxyethyl in ) introduces steric hindrance, complicating synthetic routes compared to the 3-fluorophenyl derivative .

Protecting Group Variations

The Boc group is a common protective strategy, but alternatives like diphenylmethylene () or tosyl groups () alter reactivity:

- Boc Protection: Provides stability under acidic conditions and ease of removal with trifluoroacetic acid (TFA), as seen in the synthesis of (S)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid .

- Diphenylmethylene Protection : Used in ’s trifluoromethylphenyl analog, this group offers orthogonal protection but requires harsher deprotection conditions .

Biological Activity

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate, with CAS number 190189-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate can be attributed to its interactions with specific biological targets, particularly enzymes and receptors involved in various pathways. The fluorophenyl group may enhance the compound's affinity for certain targets due to its electronic properties.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, similar compounds with a ketoamide warhead have shown significant inhibition of viral replication in cellular models. The mechanism involves covalent bonding with the viral main protease (Mpro), crucial for viral maturation and replication .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor for various enzymes, as suggested by structure-activity relationship (SAR) studies. For example, related compounds have demonstrated potent inhibition against malaria-related enzymes PfA-M1 and PfA-M17, showcasing the potential for developing antimalarial agents .

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 :

- Enzyme Inhibition Studies :

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes and optimization strategies for preparing (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate?

The synthesis typically involves:

- Boc-protection : Reaction of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions (e.g., triethylamine) to prevent unwanted side reactions .

- Esterification : Methyl ester formation via coupling with methyl acrylate or methanol under acidic catalysis .

- Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-fluorophenyl group .

Optimization : Adjust reaction time, temperature (e.g., 0–25°C for Boc protection), and stoichiometric ratios (e.g., 1.5 equiv of aryl halide in cross-coupling reactions) to improve yields (reported up to 85–90%) .

Q. How is the stereochemical purity and structural integrity of this compound validated?

- Chiral HPLC : To confirm enantiomeric excess (>99% for the (S)-isomer) using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR Spectroscopy : H and C NMR to verify Boc-group integrity ( ~1.4 ppm for tert-butyl) and methyl ester resonance ( ~3.7 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] calculated for : 310.1453) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s stability and reactivity?

- Protection : The Boc group shields the amine during synthesis, preventing nucleophilic side reactions (e.g., in esterification or fluorophenyl coupling) .

- Deprotection : Acidic conditions (e.g., TFA in DCM) selectively remove the Boc group, enabling downstream functionalization (e.g., peptide coupling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity observed during synthesis?

- Chiral Resolution : Use preparative chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate the (S)-enantiomer .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess .

Q. What methodologies are used to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, /) to proteins like proteases or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of ligand-target interactions .

- X-ray Crystallography : Resolve 3D structures of the compound bound to active sites (e.g., fluorophenyl moiety in hydrophobic pockets) .

Q. How do researchers evaluate metabolic stability and degradation pathways in vitro?

- Liver Microsome Assays : Incubate with human/rodent microsomes and monitor parent compound depletion via LC-MS/MS. Key metabolites (e.g., hydrolyzed esters or de-Boc products) are identified .

- CYP450 Inhibition Screening : Assess potential drug-drug interactions using fluorogenic substrates for CYP3A4/2D6 .

Q. What computational approaches predict this compound’s pharmacokinetic and pharmacodynamic properties?

- Molecular Dynamics (MD) Simulations : Model binding stability in target pockets (e.g., fluorine’s electrostatic effects) .

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with permeability or solubility .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and hepatotoxicity .

Q. How does the 3-fluorophenyl substituent influence electronic and steric properties in catalysis or binding?

- Electron-Withdrawing Effects : Fluorine’s -I effect enhances electrophilicity of adjacent groups, impacting reactivity in cross-couplings .

- Steric Considerations : Ortho-fluorine may restrict rotation, stabilizing specific conformers in protein binding .

Q. How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Assay Standardization : Control variables like buffer pH, ionic strength, and co-factor concentrations (e.g., Mg for kinases) .

- Orthogonal Validation : Use multiple techniques (e.g., enzymatic assays and cellular viability tests) to confirm activity .

Q. What strategies are employed to synthesize 18^{18}18F or 19^{19}19F isotope-labeled analogs for imaging or mechanistic studies?

- Radiosynthesis : Incorporate F via nucleophilic aromatic substitution (e.g., using KF/Kryptofix) for PET tracers .

- Proton-Fluorine NOE : F NMR to study conformational dynamics in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.